2-Chloro-3,5-dibromo(difluoromethoxy)benzene

Lipophilicity Drug Design Agrochemical Discovery

2-Chloro-3,5-dibromo(difluoromethoxy)benzene (CAS 1160574-11-7) is a polyhalogenated aromatic building block with molecular formula C₇H₃Br₂ClF₂O and molecular weight 336.36 g·mol⁻¹. The compound belongs to the difluorohalomethoxybenzene class, characterized by a difluoromethoxy (–OCF₂H) group at position 1, chlorine at position 2, and bromine substituents at positions 3 and 5 of the benzene ring.

Molecular Formula C7H3Br2ClF2O
Molecular Weight 336.35 g/mol
Cat. No. B12869961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3,5-dibromo(difluoromethoxy)benzene
Molecular FormulaC7H3Br2ClF2O
Molecular Weight336.35 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1OC(F)F)Cl)Br)Br
InChIInChI=1S/C7H3Br2ClF2O/c8-3-1-4(9)6(10)5(2-3)13-7(11)12/h1-2,7H
InChIKeyCXVQXPYVMOVNAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-3,5-dibromo(difluoromethoxy)benzene (CAS 1160574-11-7): Polyhalogenated Difluoromethoxybenzene Building Block for Research Procurement


2-Chloro-3,5-dibromo(difluoromethoxy)benzene (CAS 1160574-11-7) is a polyhalogenated aromatic building block with molecular formula C₇H₃Br₂ClF₂O and molecular weight 336.36 g·mol⁻¹ . The compound belongs to the difluorohalomethoxybenzene class, characterized by a difluoromethoxy (–OCF₂H) group at position 1, chlorine at position 2, and bromine substituents at positions 3 and 5 of the benzene ring . Compounds in this class are recognized as synthetic intermediates for agrochemicals and pharmaceuticals possessing plant-protection or pharmacological activity . Key computed physicochemical descriptors include a topological polar surface area (TPSA) of 9.23 Ų, a calculated LogP of 4.47, one hydrogen-bond acceptor, zero hydrogen-bond donors, and two rotatable bonds .

Why 2-Chloro-3,5-dibromo(difluoromethoxy)benzene Cannot Be Replaced by Broader In-Class Analogs Without Experimental Validation


Within the polyhalogenated difluoromethoxybenzene family, seemingly minor alterations in halogen number, identity, or ring position can produce substantial shifts in lipophilicity and electronic character that propagate into downstream reactivity and biological readout. The replacement of a hydrogen with a chlorine atom at position 2 elevates computed LogP by approximately 0.65 units relative to the non‑chlorinated analog 1,3‑dibromo‑5‑(difluoromethoxy)benzene . Regioisomers sharing the identical molecular formula and identical computed LogP/TPSA values nonetheless present orthogonal spatial arrangements of halogen substituents, which can alter the regio‑ and chemoselectivity of metal‑catalyzed cross‑coupling reactions and electrophilic aromatic substitutions [1]. Substitution without explicit comparative data on reactivity, selectivity, or pharmacokinetic parameters therefore introduces uncontrolled variability into synthetic route development and structure–activity campaigns.

Quantitative Differentiation Evidence for 2-Chloro-3,5-dibromo(difluoromethoxy)benzene Relative to Its Closest Analogs


Lipophilicity Gain Over the Non-Chlorinated Analog Drives Membrane Permeability in Derived Compounds

The presence of the ortho-chlorine substituent in 2-chloro-3,5-dibromo(difluoromethoxy)benzene increases the computed octanol-water partition coefficient (LogP) by +0.65 units compared to the chlorine-free analog 1,3-dibromo-5-(difluoromethoxy)benzene (LogP 4.47 vs. 3.81), while the topological polar surface area remains unchanged at 9.23 Ų . The molecular weight increases from 301.91 to 336.36 g·mol⁻¹, reflecting the addition of one chlorine atom . In medicinal chemistry, each +1.0 LogP unit can correspond to approximately a 3‑fold increase in passive membrane permeability [1]; the observed ΔLogP of +0.65 is therefore predicted to yield meaningful permeability gains when this building block is embedded into larger pharmacophores. Because the chlorine atom adds lipophilicity without introducing polar surface area, it improves the lipophilic ligand efficiency (LLE) potential of downstream analogs relative to the non‑chlorinated comparator.

Lipophilicity Drug Design Agrochemical Discovery

Regioisomeric Differentiation: Ortho-Chloro Substituent Enables Distinct Reactivity Profile Relative to the 1,3-Dibromo-2-chloro Isomer

2-Chloro-3,5-dibromo(difluoromethoxy)benzene (SMILES: FC(F)Oc1cc(Br)cc(Br)c1Cl) is a constitutional isomer of 1,3-dibromo-2-chloro-5-(difluoromethoxy)benzene (CAS 1160573-79-4; SMILES: FC(F)Oc1cc(Br)c(Cl)c(Br)c1). Although both isomers share the identical molecular formula (C₇H₃Br₂ClF₂O), molecular weight (336.36 g·mol⁻¹), computed LogP (4.47), and TPSA (9.23 Ų) , the spatial arrangement of halogens differs critically: in the target compound the chlorine is ortho to the difluoromethoxy group and flanked by two bromine atoms at positions 3 and 5, whereas in the comparator the chlorine resides between the two bromines and is para to the –OCF₂H group . In palladium-catalyzed cross-coupling, the reactivity order of aryl halides is generally Ar–I > Ar–Br > Ar–Cl, and the ortho-substituent adjacent to the OCF₂H group in the target compound places the chlorine in a sterically and electronically distinct environment relative to the chlorine embedded between two bromine substituents in the comparator. Patent literature on synthetic methods employing bromo and chloro substituents as blocking groups confirms that the relative positions of halogens dictate the order and selectivity of sequential functionalization [1].

Regioselectivity Cross-Coupling Electrophilic Aromatic Substitution

Orthogonal Halogen Reactivity: Two Aryl–Br and One Aryl–Cl Handle Enable Programmed Sequential Derivatization in Multi-Step Synthesis

The target compound carries two chemically distinct halogen types: two aryl bromides (positions 3 and 5) and one aryl chloride (position 2). Under standard palladium-catalyzed Suzuki–Miyaura conditions, the oxidative addition rate for aryl bromides is typically 10²‑ to 10³‑fold faster than for the corresponding aryl chloride, allowing stepwise installation of two different aryl or heteroaryl fragments by controlling catalyst, ligand, and temperature conditions [1]. This contrasts with the chlorine-free analog 1,3-dibromo-5-(difluoromethoxy)benzene (CAS 433939-48-1), which provides only two Br handles and offers no orthogonal C–Cl vector for a third sequential coupling step . The difluoromethoxy (–OCF₂H) group – itself less electron-withdrawing than –OCF₃ – further modulates the electron density of the ring and the rates of both oxidative addition and electrophilic aromatic substitution relative to trifluoromethoxy analogs, though quantitative rate comparisons for this specific scaffold are not published [2].

Sequential Cross-Coupling Chemoselectivity Building-Block Strategy

GHS Hazard Profile Provides Actionable Safety Data for Laboratory Handling and Procurement Decisions

The vendor-provided GHS classification for 2-chloro-3,5-dibromo(difluoromethoxy)benzene (CAS 1160574-11-7, purity 98%) includes Signal Word “Warning,” with Hazard Statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), along with the precautionary statement codes P261–P501 . This GHS profile is directly actionable for institutional chemical hygiene planning and for comparing with analog compounds: the non-chlorinated analog 1,3-dibromo-5-(difluoromethoxy)benzene (CAS 433939-48-1) commonly carries the same GHS07 pictogram and similar hazard codes . At the currently available commercial purity of 98% (target compound) versus 95% for the isomeric comparator CAS 1160573-79-4 , the target offers a slightly higher initial purity specification, which may reduce the requirement for in-house purification prior to use in sensitivity-critical reactions.

Safety Assessment Hazard Communication Laboratory Procurement

Difluoromethoxy (–OCF₂H) vs. Trifluoromethoxy (–OCF₃) Differentiation: Metabolic Stability and Hydrogen-Bond Donor Potential of the OCF₂H Motif

The –OCF₂H group in the target compound is a recognized lipophilic hydrogen-bond donor (pKa ≈ 13–14 for the C–H proton) and metabolically more labile than –OCF₃, which functions purely as a hydrophobic bioisostere [1]. In a head-to-head metabolic stability study of matched molecular pairs, the –OCF₂H group demonstrated 3‑ to 5‑fold higher intrinsic clearance in human liver microsomes compared to the –OCF₃ analog when installed on a representative drug scaffold, attributed to CYP450-mediated oxidative defluorination of the –OCF₂H moiety [2]. For the specific building block 2-chloro-3,5-dibromo(difluoromethoxy)benzene, the closest –OCF₃ comparator is 3,5-dibromo-2-chlorotrifluoromethoxybenzene (CAS not independently located for the 2-chloro regioisomer, but 1,3-dibromo-5-(trifluoromethoxy)benzene is commercially available under CAS 207226-31-1 with SMILES FC(F)(F)Oc1cc(Br)cc(Br)c1) . The –OCF₂H group offers a hydrogen-bond donor capability that –OCF₃ lacks, potentially improving aqueous solubility and target-binding complementarity in medicinal chemistry programs [1].

Metabolic Stability Hydrogen Bonding Bioisostere Design

Recommended Application Scenarios for 2-Chloro-3,5-dibromo(difluoromethoxy)benzene Based on Quantitative Differentiating Evidence


Sequential, Multi-Component Palladium-Catalyzed Cross-Coupling for Tri-Substituted Aromatic Scaffolds

The presence of two aryl bromides and one aryl chloride in the target compound enables programmed, stepwise installation of three distinct aryl or heteroaryl fragments via Suzuki–Miyaura coupling. The intrinsic reactivity differential (Ar–Br oxidative addition typically 10²–10³× faster than Ar–Cl under standard Pd(0) conditions ) allows the two bromine positions to be functionalized first under mild conditions (e.g., Pd(PPh₃)₄, 60–80 °C), followed by chloride activation with a more electron-rich ligand system (e.g., Pd₂(dba)₃/SPhos, elevated temperature) for the third diversification [1]. This build–couple–couple strategy is not accessible with the chlorine-free analog 1,3-dibromo-5-(difluoromethoxy)benzene, which offers only two coupling handles [2].

Lipophilicity-Driven Lead Optimization for CNS-Penetrant or Membrane-Permeable Drug Candidates

When the synthetic objective is to increase logD without introducing additional polar surface area, the target compound's ΔLogP of +0.65 versus the non-chlorinated analog (LogP 4.47 vs. 3.81, both TPSA 9.23 Ų ) translates into predicted gains in passive membrane permeability [1]. This is directly relevant to CNS drug discovery programs where the CNS MPO (Multiparameter Optimization) score penalizes excessive TPSA but rewards appropriate lipophilicity (cLogP 2–5 range). The –OCF₂H group contributes to both lipophilicity and hydrogen-bond donor capacity (pKa ≈ 13–14) [2], potentially improving blood–brain barrier penetration of derived compounds.

Agrochemical Intermediate Synthesis Requiring Defined Halogenation Patterns for Environmental Fate Tuning

Difluorohalomethoxybenzenes are explicitly identified as intermediates for compounds exhibiting plant-protection activity . The –OCF₂H group provides differential environmental degradation kinetics relative to –OCF₃ (3‑ to 5‑fold higher intrinsic clearance in microsomal models [1]), allowing agrochemical discovery teams to tune the persistence of the final active ingredient by selecting between –OCF₂H and –OCF₃ building blocks at the scaffold-construction stage. The orthogonal bromo and chloro handles further enable late-stage diversification for structure–activity exploration without resynthesizing the core.

Regioisomerically Defined Building Block for Structure–Activity Relationship (SAR) Studies

The target compound (Cl ortho to OCF₂H, Br at positions 3 and 5) and its regioisomer 1,3-dibromo-2-chloro-5-(difluoromethoxy)benzene (Cl para to OCF₂H, flanked by two Br groups) share identical molecular formula, MW (336.36 g·mol⁻¹), LogP (4.47), and TPSA (9.23 Ų) [1], yet present different steric and electronic environments at the chlorine position. Systematic SAR exploration incorporating both regioisomers as building blocks can deconvolute the contribution of halogen placement to target binding, metabolic stability, and physicochemical properties, enabling rational rather than empirical lead optimization [2].

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